(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[112101,1004,9]hexadecane-5-carboxylic acid is a complex organic compound characterized by its unique tetracyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. The specific synthetic route can vary, but it generally includes the following steps:
Cyclization: Formation of the tetracyclic core structure through a series of cyclization reactions.
Functional Group Transformations: Introduction of the carboxylic acid group and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions and the use of catalysts can be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methylidene group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid: Unique due to its specific tetracyclic structure and functional groups.
Other Tetracyclic Compounds: Compounds with similar core structures but different functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties. This makes it a valuable compound for various scientific and industrial applications.
Biologische Aktivität
(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid, commonly referred to as Annoglabasin C, is a kaurane diterpenoid characterized by its complex tetracyclic structure. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of pharmacology and natural product chemistry.
- Molecular Formula : C20H30O2
- Molecular Weight : 302.5 g/mol
- IUPAC Name : this compound
- InChI Key : NIKHGUQULKYIGE-JSQCUCEHSA-N
Anti-inflammatory Properties
Research indicates that Annoglabasin C exhibits significant anti-inflammatory effects. A study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Anticancer Activity
Annoglabasin C has also been investigated for its anticancer properties. In various cancer cell lines, including breast and colon cancer cells, the compound showed cytotoxic effects by inducing apoptosis and cell cycle arrest. The mechanism appears to involve the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.
Antimicrobial Effects
Preliminary studies have shown that Annoglabasin C possesses antimicrobial activity against several bacterial strains. Its efficacy was assessed using standard disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays, indicating potential as a natural antimicrobial agent.
The exact mechanism of action of Annoglabasin C is still under investigation; however, it is believed to interact with specific molecular targets within cells that modulate various biological pathways:
- Cytokine Modulation : Reduces levels of TNF-alpha and IL-6.
- Apoptosis Induction : Activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : Alters cyclin-dependent kinase activity affecting cell proliferation.
Study 1: Anti-inflammatory Activity
A recent study published in the Journal of Natural Products evaluated the anti-inflammatory effects of Annoglabasin C on LPS-stimulated macrophages. The results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokine release.
Parameter | Control | Annoglabasin C (10 µM) | Annoglabasin C (50 µM) |
---|---|---|---|
Nitric Oxide Production (µM) | 25 ± 3 | 15 ± 2* | 8 ± 1** |
IL-6 Release (pg/mL) | 200 ± 20 | 120 ± 15* | 60 ± 10** |
*Significantly different from control at p < 0.05
**Highly significantly different from control at p < 0.01
Study 2: Anticancer Activity
In a study published in Cancer Letters, Annoglabasin C was tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Eigenschaften
Molekularformel |
C20H30O2 |
---|---|
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(1S,5R,9S,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14-,15?,16?,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
NIKHGUQULKYIGE-YOSWYUEISA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@H](C3)C(=C)C4)(C)C(=O)O |
Kanonische SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |
Synonyme |
3beta-hydroxy-kaurenoic acid ent-kaur-16-en-18-oic acid kaur-16-en-18-oic acid kaurenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.